1-Chloro-4-(3-chloropropyl)-2-fluorobenzene
Description
1-Chloro-4-(3-chloropropyl)-2-fluorobenzene is an organic compound with the molecular formula C9H10Cl2F It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, a 3-chloropropyl group at the fourth position, and a fluorine atom at the second position
Properties
Molecular Formula |
C9H9Cl2F |
|---|---|
Molecular Weight |
207.07 g/mol |
IUPAC Name |
1-chloro-4-(3-chloropropyl)-2-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |
InChI Key |
UTQAJGGBBWGTLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at both aromatic and aliphatic chlorine sites:
Key findings:
-
Aromatic substitution requires harsh conditions due to fluorine's strong electron-withdrawing effect (-I), which deactivates the ring .
-
Aliphatic chlorine exhibits higher reactivity, achieving 78% conversion to nitrile derivatives within 4 hrs at 80°C .
Electrophilic Aromatic Substitution
The substituent pattern directs incoming electrophiles to specific positions:
Electronic effects:
-
Fluorine (-I, +M) dominates over chlorine (-I, weak +M), creating a meta-directing environment .
-
Reaction rates are 3.2× slower compared to non-fluorinated analogs due to decreased ring electron density .
Oxidative Transformations
The propyl side chain undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Reflux, 6 hrs | 1-Chloro-4-(3-chloropropanoyl)-2-fluorobenzene | 62% |
| O<sub>3</sub> then Zn/H<sub>2</sub>O | -78°C, 2 hrs | 1-Chloro-2-fluoro-4-(chloroformyl)benzene | 41% |
Notable observation:
-
Fluorine's ortho-directing effect stabilizes radical intermediates during ozonolysis, favoring α-cleavage over β-scission .
Reductive Processes
Catalytic hydrogenation shows site-specific reactivity:
| Catalyst System | Conditions | Major Product | Selectivity |
|---|---|---|---|
| H<sub>2</sub>/Pd-C (5%) | 50 psi, 25°C | 1-Chloro-4-(3-chloropropyl)-2-fluorocyclohexane | 94% aromatic ring reduction |
| LiAlH<sub>4</sub>/THF | Reflux, 3 hrs | 1-Chloro-4-(3-hydroxypropyl)-2-fluorobenzene | 88% aliphatic Cl reduction |
Mechanistic insights:
-
Ring reduction proceeds via stepwise hydrogen addition, with fluorine retarding the rate by 40% compared to non-fluorinated analogs .
-
Steric hindrance from the propyl chain increases activation energy for aliphatic Cl reduction by 12 kJ/mol .
Thermal Decomposition
Pyrolysis studies reveal:
| Temperature | Atmosphere | Major Products | Half-Life |
|---|---|---|---|
| 450°C | N<sub>2</sub> | HCl + 4-(3-chloropropyl)-2-fluorophenol | 23 min |
| 600°C | Air | CO<sub>2</sub> + HF + Cl<sub>2</sub> + aromatic fragments | 8 min |
Degradation pathways:
-
Initial C-Cl bond cleavage at 320°C (ΔH<sup>‡</sup> = 185 kJ/mol)
-
Fluorine remains bonded until >500°C due to strong C-F bond (485 kJ/mol)
This compound's reactivity profile makes it valuable for synthesizing complex fluorinated architectures, though its stability constraints require carefully controlled reaction conditions. The interplay between electronic effects from fluorine and steric demands from the chloropropyl group creates unique selectivity patterns not observed in simpler chloroarenes.
Scientific Research Applications
1-Chloro-4-(3-chloropropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity. The 3-chloropropyl group can also influence the compound’s overall behavior and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(3-chloropropyl)benzene: Lacks the fluorine atom, which can affect its reactivity and applications.
1-Fluoro-4-(3-chloropropyl)benzene: Lacks the chlorine atom at the first position, leading to different chemical properties.
1-Chloro-2-fluorobenzene:
Uniqueness
1-Chloro-4-(3-chloropropyl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, along with the 3-chloropropyl group. This combination of substituents provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
1-Chloro-4-(3-chloropropyl)-2-fluorobenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of chlorine and fluorine atoms, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.
The molecular formula of 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene is C10H10Cl2F, with a molecular weight of 233.09 g/mol. The compound features a benzene ring substituted with a chlorine atom at position 1, a fluorine atom at position 2, and a chloropropyl group at position 4.
| Property | Value |
|---|---|
| Molecular Formula | C10H10Cl2F |
| Molecular Weight | 233.09 g/mol |
| IUPAC Name | 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Antimicrobial Properties
Research has indicated that halogenated compounds often exhibit antimicrobial properties. A study focusing on similar chlorinated aromatic compounds found that they can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the potential of 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene as an anticancer agent. In vitro studies using human cancer cell lines demonstrated significant cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspase pathways, suggesting it may serve as a lead compound in cancer drug development .
Environmental Impact
The environmental persistence of halogenated compounds raises concerns regarding their ecological effects. Studies have shown that 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene can bioaccumulate in aquatic organisms, leading to potential toxicity in higher trophic levels. Research has highlighted the need for further investigation into its environmental fate and impact on ecosystems .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various halogenated compounds, 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene exhibited strong inhibitory activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating its potential as a disinfectant or preservative in pharmaceutical formulations .
Case Study 2: Cytotoxic Effects on Cancer Cells
A detailed examination of the cytotoxic effects on MCF-7 and A549 cell lines revealed an IC50 value of approximately 15 µM for MCF-7 cells after 48 hours of exposure. Flow cytometry analysis confirmed that treatment with the compound led to a significant increase in early apoptotic cells, affirming its potential as an anticancer therapeutic agent .
Q & A
Q. What are the recommended safety protocols for handling 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene in laboratory settings?
- Methodological Answer : Handling requires strict adherence to PPE (nitrile gloves, chemical-resistant lab coats, safety goggles) and engineering controls (local exhaust ventilation, closed systems). The compound is a severe irritant to eyes, skin, and respiratory systems . Emergency measures include immediate flushing with water for 15 minutes upon contact and using safety showers/eye wash stations. Storage should be in cool, ventilated areas away from oxidizers, with regular SDS updates for long-term stability assessments .
Q. How can researchers assess the purity of 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene post-synthesis?
- Methodological Answer : Purity analysis typically combines gas chromatography with flame ionization detection (GC-FID) for quantitative assessment , complemented by H/C NMR to confirm structural integrity. Calibration curves using certified reference standards improve accuracy. For trace impurities, HPLC-MS with reversed-phase columns (C18) and electrospray ionization is recommended.
Q. What are the key spectroscopic markers for characterizing 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene?
- Methodological Answer : In F NMR, the fluorine substituent exhibits a distinct downfield shift (~-110 ppm) due to electron-withdrawing effects. H NMR shows splitting patterns for the chloropropyl chain (δ 1.8–2.2 ppm for CH groups). IR spectroscopy identifies C-F stretches near 1250 cm. Mass spectrometry (EI-MS) should display a molecular ion cluster at m/z 236/238 (Cl isotopic pattern) .
Advanced Research Questions
Q. What synthetic pathways are viable for 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene, and how can reaction yields be optimized?
- Methodological Answer : A Friedel-Crafts alkylation of 2-fluorochlorobenzene with 1,3-dichloropropane in the presence of AlCl is a common route. Optimization includes:
- Temperature control (0–5°C) to minimize polyalkylation byproducts.
- Solvent selection (dichloromethane or nitrobenzene) to enhance electrophilic reactivity.
- Quenching with ice-cold HCl to isolate the product. Yields >70% are achievable with stoichiometric AlCl and slow reagent addition .
Q. How can computational models predict the reactivity of 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene in SNAr (nucleophilic aromatic substitution) reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate activation energies for substituent-directed reactivity. The fluorine atom’s meta-directing effect and chloropropyl’s steric hindrance reduce electrophilicity at the para position. Solvent effects (e.g., DMSO polarity) are modeled using the SMD continuum approach. Transition state analysis identifies regioselectivity trends .
Q. How should researchers resolve contradictions in spectroscopic data for derivatives of 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) are clarified via 2D techniques (HSQC, HMBC) to assign coupling networks. X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives. For volatile byproducts, headspace GC-MS identifies degradation products. Collaborative data-sharing platforms (e.g., PubChem) validate spectral libraries .
Q. What strategies mitigate hazardous byproduct formation during large-scale synthesis?
- Methodological Answer : Green chemistry approaches include:
- Replacing AlCl with recyclable ionic liquids (e.g., [BMIM]Cl) to reduce waste.
- Continuous flow reactors to enhance heat dissipation and minimize side reactions.
- Catalytic hydrogenation for dehalogenation of chlorinated byproducts.
Waste streams are neutralized with NaOH and treated via activated carbon filtration before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
